molecular formula C15H16ClN3O3 B4342027 ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4342027
M. Wt: 321.76 g/mol
InChI Key: WQVBAZMSSBFTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with ethyl 1-methyl-1H-pyrazole-5-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Solvent recovery and recycling are also employed to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Ethyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a pyrazole ring makes it particularly effective in certain applications, such as enzyme inhibition and medicinal chemistry.

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-4-22-15(21)13-8-12(18-19(13)3)14(20)17-10-6-5-9(2)11(16)7-10/h5-8H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBAZMSSBFTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.